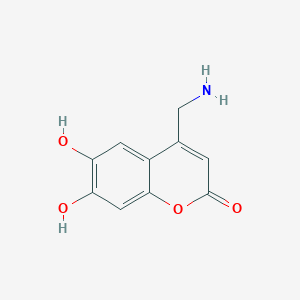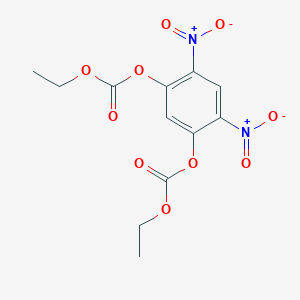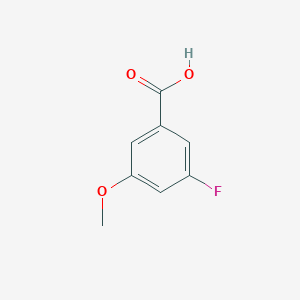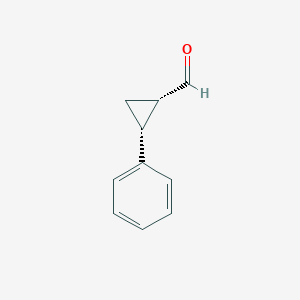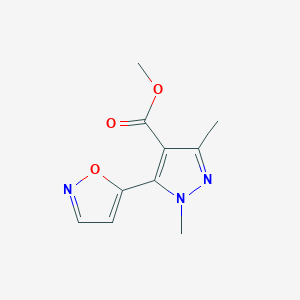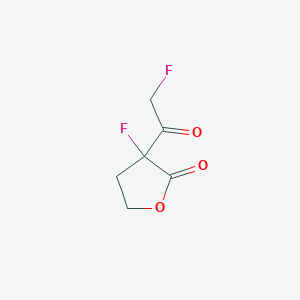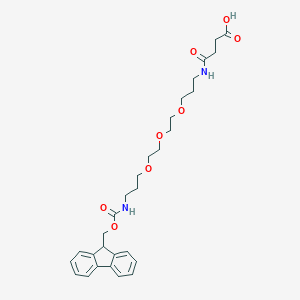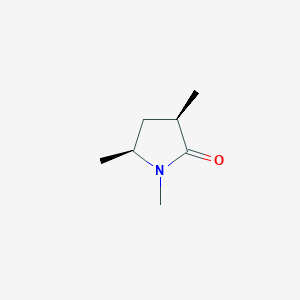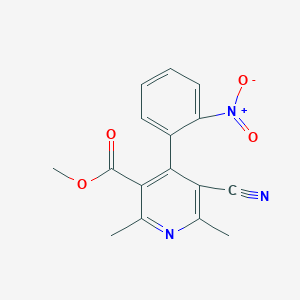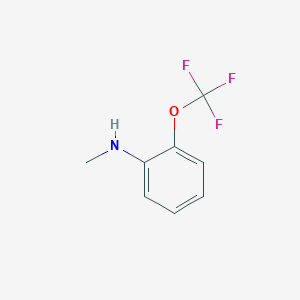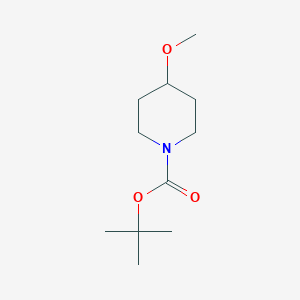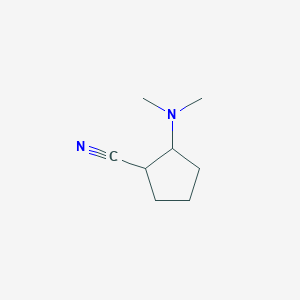
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C9H15N. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the alkylation of enolates. It may also act as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). However, it has been shown to have low toxicity in animal studies. It is not known to have any specific physiological effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its potential side effects or toxicity.
Orientations Futures
There are several potential future directions for research on Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. It may also have potential applications in the development of new materials or as a ligand in coordination chemistry. Further studies are needed to determine its potential side effects and toxicity in humans.
Méthodes De Synthèse
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a catalyst such as zinc chloride. Another method involves the reaction of cyclopentanone with dimethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) has potential applications in various fields of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new materials such as polymers and liquid crystals. In addition, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
167280-11-7 |
|---|---|
Nom du produit |
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) |
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(dimethylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-10(2)8-5-3-4-7(8)6-9/h7-8H,3-5H2,1-2H3 |
Clé InChI |
OJZYSLZVUVYYKP-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCC1C#N |
SMILES canonique |
CN(C)C1CCCC1C#N |
Synonymes |
Cyclopentanecarbonitrile, 2-(dimethylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




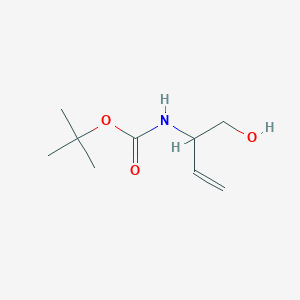
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
